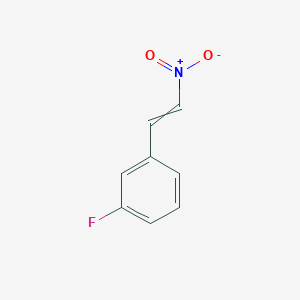

1-fluoro-3-(2-nitrovinyl)benzene

Description

Overview of Nitrovinylbenzenes in Contemporary Organic Synthesis

Nitrovinylbenzenes, also known as nitrostyrenes, are a class of organic compounds that serve as pivotal intermediates in modern organic synthesis. researchgate.net The defining feature of these molecules is the nitrovinyl group attached to a benzene (B151609) ring. This functional group is a potent electron-withdrawing group, which polarizes the carbon-carbon double bond and makes the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity makes nitrovinylbenzenes excellent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. researchgate.net

Furthermore, the nitrovinyl moiety acts as a competent dienophile in Diels-Alder and other cycloaddition reactions, facilitating the construction of complex cyclic and heterocyclic frameworks. researchgate.net The nitro group itself can be readily transformed into other functional groups, such as amines, through reduction, further expanding the synthetic utility of this class of compounds. The versatility and reactivity of nitrovinylbenzenes have cemented their importance as fundamental building blocks in the synthesis of pharmaceuticals, natural products, and novel organic materials.

Significance of Fluorinated Organic Compounds in Modern Chemical Endeavors

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. accessscience.comnih.gov This has led to a surge of interest in fluorinated organic compounds across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. accessscience.comyoutube.com The carbon-fluorine bond is the most polar single bond in organic chemistry, yet fluorine is the most electronegative element and a poor hydrogen bond acceptor. nih.govresearchgate.net

These unique characteristics can lead to a range of beneficial effects. In medicinal chemistry, for instance, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. nih.govresearchgate.net The increased lipophilicity of fluorinated compounds can also improve their ability to cross cellular membranes. nih.gov In materials science, fluorinated polymers often exhibit high thermal stability, chemical resistance, and unique surface properties. youtube.com The profound impact of fluorination on molecular properties has made the development of new fluorinated building blocks and synthetic methodologies a vibrant area of contemporary chemical research. researchgate.net

Chemical and Physical Properties of 1-Fluoro-3-(2-nitrovinyl)benzene (B154196)

The specific properties of this compound are a direct consequence of its molecular structure. The presence of the fluorine atom and the nitrovinyl group on the benzene ring dictates its reactivity and physical characteristics.

| Property | Value |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| Physical Form | Solid |

| InChI Key | NOXNBNYWEWJUTM-SNAWJCMRSA-N |

| IUPAC Name | 1-fluoro-3-[(E)-2-nitroethenyl]benzene |

This table contains data for this compound, sourced from multiple chemical suppliers and databases. oakwoodchemical.comsigmaaldrich.comsigmaaldrich.com

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common laboratory method is the Henry reaction, which involves the condensation of 3-fluorobenzaldehyde (B1666160) with nitromethane (B149229) in the presence of a base. An alternative approach is the nitration of 3-fluorostyrene.

The reactivity of this compound is largely governed by the electrophilic nature of the nitrovinyl group. It readily undergoes a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Notable Reactions:

Cycloaddition Reactions: It can act as a dienophile in cycloaddition reactions to form complex cyclic structures.

Reduction: The nitro group can be reduced to an amino group, providing a pathway to various aniline (B41778) derivatives.

Nucleophilic Aromatic Substitution: The fluorine atom or the nitro group can be displaced by strong nucleophiles under certain conditions.

Conjugate Addition: The electron-withdrawing nitro group makes the vinyl group susceptible to conjugate addition by various nucleophiles. mdpi.com

Spectroscopic Data of this compound

| Spectroscopic Data for Related Compounds | |

| 1-Fluoro-4-(2-nitrovinyl)benzene (B1309969) | ¹H NMR data is available, which helps in understanding the chemical shifts and coupling constants for the vinyl protons and the aromatic protons in a similar electronic environment. researchgate.net |

| 1-Fluoro-3-nitrobenzene | Extensive data including FTIR, GC-MS, and various NMR (¹³C, ¹⁵N, ¹⁹F) are publicly accessible and provide a reference for the signals originating from the fluorinated nitroaromatic core. nih.gov |

This table highlights available spectroscopic information for compounds structurally related to this compound, offering a basis for predicting its spectral characteristics.

Applications in Research

The unique chemical properties of this compound make it a valuable tool in various areas of chemical research. Its primary application lies in its use as a synthetic intermediate for the creation of more complex and potentially bioactive molecules.

Key Research Applications:

Intermediate in Organic Synthesis: It serves as a starting material for the synthesis of a variety of organic compounds, particularly heterocyclic compounds.

Precursor for Biologically Active Molecules: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

Materials Science: The electronic properties imparted by the fluoro and nitro groups suggest potential applications in the development of novel organic materials.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXNBNYWEWJUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 3 2 Nitrovinyl Benzene

Established Synthetic Routes

Condensation Reactions Involving Aromatic Aldehydes and Nitroalkanes

The most common and direct method for synthesizing 1-fluoro-3-(2-nitrovinyl)benzene (B154196) is through a condensation reaction, specifically the Henry reaction (also known as a nitroaldol reaction). wikipedia.orgredalyc.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between an aromatic aldehyde, in this case, 3-fluorobenzaldehyde (B1666160), and a nitroalkane, typically nitromethane (B149229). wikipedia.orgredalyc.org

Various bases can be employed to catalyze the Henry reaction, including organic bases like diisopropylethylamine (DIPEA) and inorganic bases. wikipedia.orgpsu.edu The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. While the reaction is reversible, the dehydration step drives the equilibrium towards the formation of the nitroalkene product. wikipedia.orgcommonorganicchemistry.com

| Aldehyde | Nitroalkane | Base | Solvent | Temperature | Product |

| 3-Fluorobenzaldehyde | Nitromethane | Varies | Varies | Elevated | This compound |

| Benzaldehyde | Nitromethane | Zinc Triflate, DIPEA, N-Methylephedrine | - | - | Enantioselective β-nitro alcohol |

| Aromatic Aldehydes | Nitromethane | Quinine Derivatives | - | - | Asymmetric β-nitro alcohols |

This table presents generalized and specific examples of Henry reaction conditions. The synthesis of this compound follows the general principle, though specific optimized conditions from proprietary sources are not detailed.

Vinylation Strategies for the Introduction of the Nitrovinyl Moiety

An alternative approach to constructing the this compound molecule involves vinylation strategies. One such method is the reaction of 2-nitrovinyl chloride with fluorobenzene (B45895). This approach relies on the substitution of the chlorine atom on the nitrovinyl precursor with the fluorinated aromatic ring.

Cross-Coupling Approaches, Including Suzuki and Heck Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent powerful and versatile methods for forming carbon-carbon bonds and could theoretically be applied to the synthesis of this compound. organic-chemistry.orgmdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of 1-fluoro-3-iodobenzene (B1666204) or 1-fluoro-3-bromobenzene with nitroethene. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org A variety of palladium catalysts, including those with phosphine (B1218219) ligands and ligandless systems, have been developed to facilitate this transformation under various reaction conditions. organic-chemistry.orgmdpi.comlibretexts.org

The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst. nih.gov A potential Suzuki route to this compound could involve the reaction of a (2-nitrovinyl)boronic acid derivative with 1-fluoro-3-halobenzene. Recent advancements have led to the development of highly active palladium catalysts capable of facilitating Suzuki reactions with high turnover numbers, even at room temperature. organic-chemistry.org Ultrafast Suzuki coupling reactions using arenediazonium salts as super-electrophiles have also been reported. rsc.org

| Reaction | Aryl Component | Vinyl Component | Catalyst System | Key Features |

| Heck Reaction | 1-Fluoro-3-halobenzene | Nitroethene | Palladium catalyst (e.g., Pd(OAc)2), Base | High trans selectivity |

| Suzuki Reaction | 1-Fluoro-3-halobenzene | (2-Nitrovinyl)boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base | Versatile, high-yielding |

This table outlines the conceptual application of Heck and Suzuki reactions for the synthesis of this compound.

Advanced and Emerging Synthetic Techniques

Direct Nitration of Aryl Alkenes

A more recent and advanced method for the synthesis of this compound involves the direct nitration of an aryl alkene, specifically 3-fluorostyrene. One reported procedure utilizes dimethyldioxirane (B1199080) (DMD) to selectively nitrate (B79036) the β-position of the vinyl group. This method offers a direct conversion of the styrene (B11656) derivative to the desired nitrovinyl compound. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The electron-withdrawing nature of the fluorine atom on the aromatic ring is believed to enhance the regioselectivity of the nitration by polarizing the vinyl moiety.

Strategies for Stereo- and Regioselective Synthesis of this compound

Achieving stereo- and regioselectivity is a critical aspect of modern organic synthesis. For this compound, the primary stereochemical consideration is the geometry of the double bond, which is predominantly the E (trans) isomer due to thermodynamic stability.

Regioselective synthesis is crucial when dealing with substituted aromatic rings. In the case of the direct nitration of 3-fluorostyrene, the inherent electronic properties of the starting material direct the nitration to the desired position. Similarly, in cross-coupling reactions, the pre-functionalized starting materials ensure the correct regiochemistry of the final product.

While the synthesis of this compound itself does not typically involve the creation of chiral centers, the development of asymmetric Henry reactions using chiral catalysts to produce enantiomerically enriched β-nitro alcohols is a well-established field. wikipedia.orgpsu.edu These chiral intermediates can then be dehydrated to the corresponding nitroalkenes.

Furthermore, research into regioselective synthesis has explored using α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions, highlighting the ongoing efforts to control regioselectivity in the synthesis of complex fluorinated molecules. rsc.org Boron-directed benzannulation methods also offer a route to fluoroalkyl-substituted aromatic compounds with complete regiocontrol. nih.gov

Optimization and Mechanistic Considerations in this compound Synthesis

The efficient synthesis of this compound is contingent on the careful selection and optimization of reaction components and conditions. Research into its preparation provides insights into the roles of catalytic systems, reaction media, and specific parameters that govern the yield and selectivity of the final product.

Role of Catalyst Systems and Reaction Media

The choice of catalyst and solvent is pivotal in directing the chemical transformation toward the desired product, influencing reaction rates and pathways.

One documented method for synthesizing this compound involves the nitration of 3-fluorostyrene. In this approach, dimethyldioxirane (DNDMH) is used as the nitrating agent in anhydrous tetrahydrofuran (THF) as the reaction medium. THF is selected for its ability to dissolve the reactants and for its inertness under the reaction conditions. This system does not employ a traditional catalyst; instead, the reactivity is driven by the potent nature of the DNDMH reagent, which selectively nitrates the β-position of the vinyl group.

While not specific to the 3-fluoro isomer, related syntheses of fluorinated nitrovinylbenzenes utilize palladium-based catalytic systems, highlighting a common strategy for forming the vinyl linkage via Heck-type cross-coupling reactions. For instance, the synthesis of the isomeric 1-fluoro-4-(2-nitrovinyl)benzene (B1309969) is achieved using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst. nih.govresearchgate.net In this system, N,N-dimethylformamide (DMF) serves as the polar aprotic solvent, which is effective in facilitating palladium-catalyzed reactions. nih.govresearchgate.net The system is further supported by additives such as cesium carbonate (Cs₂CO₃), a base required for the catalytic cycle, and tetrabutylammonium (B224687) bromide (TBAB), which can act as a phase-transfer catalyst. nih.govresearchgate.net The mechanism in such catalytic systems involves the interaction of the catalyst with the reactants to facilitate the carbon-carbon bond formation.

In some related transformations involving similar compounds, reactions can proceed efficiently without any catalyst, where an excess of a reagent also serves as the reaction medium. mdpi.com

| Role | Component | Example Reaction | Function | Source |

| Reagent/Medium | Dimethyldioxirane (DNDMH) in Tetrahydrofuran (THF) | Nitration of 3-fluorostyrene | DNDMH acts as the direct nitrating agent. THF serves as an inert solvent to facilitate the reaction. | |

| Catalyst System | Palladium Acetate (Pd(OAc)₂) | Heck coupling for 1-fluoro-4-(2-nitrovinyl)benzene | Catalyzes the C-C bond formation between the aryl halide and the alkene. | nih.govresearchgate.net |

| Reaction Medium | N,N-Dimethylformamide (DMF) | Heck coupling for 1-fluoro-4-(2-nitrovinyl)benzene | A polar aprotic solvent that facilitates the palladium-catalyzed reaction. | nih.govresearchgate.net |

| Additive (Base) | Cesium Carbonate (Cs₂CO₃) | Heck coupling for 1-fluoro-4-(2-nitrovinyl)benzene | Acts as a base, essential for regenerating the active catalyst in the Heck cycle. | nih.govresearchgate.net |

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly sensitive to reaction parameters such as temperature, reaction time, and reactant stoichiometry.

In the synthesis via nitration of 3-fluorostyrene, the reaction is conducted at 0°C for 2 hours. These specific conditions are crucial for achieving high yield and selectivity. The low temperature helps to control the reactivity of the potent DNDMH reagent, minimizing potential side reactions. This method results in the selective nitration at the β-position of the vinyl group, affording the target compound in yields ranging from 72% to 78%.

For the palladium-catalyzed synthesis of the related 1-fluoro-4-(2-nitrovinyl)benzene, the reaction parameters are markedly different. The mixture is heated to 353 K (80°C) and stirred for 14 hours under a nitrogen atmosphere. nih.govresearchgate.net The elevated temperature is necessary to drive the catalytic cycle, including the oxidative addition and reductive elimination steps, while the extended reaction time ensures the completion of the reaction. The use of specific molar ratios of reactants, such as 1-bromo-4-fluorobenzene (B142099) (5.7 mmol), nitroethene (8.5 mmol), cesium carbonate (17.1 mmol), and palladium acetate (5.0 mmol), is critical for the success of the transformation. nih.gov

Furthermore, adapting synthetic methods to continuous flow reactors can also enhance control over reaction parameters. In such systems, parameters like a residence time of 20–30 minutes and elevated pressure of 10–15 bar can be precisely controlled to improve heat transfer, minimize catalyst degradation, and ensure consistent yield.

| Synthetic Method | Key Parameters | Yield | Selectivity | Source |

| Nitration of 3-fluorostyrene | Temperature: 0°C Time: 2 hours | 72-78% | Selective nitration at the β-position of the vinyl group. | |

| Heck Coupling (for 4-fluoro isomer) | Temperature: 353 K (80°C) Time: 14 hours | Not specified in snippets | Forms the (E)-isomer. | nih.govresearchgate.net |

| Continuous Flow (general) | Residence Time: 20-30 min Pressure: 10-15 bar | Enhanced consistency | High control over reaction conditions. |

Chemical Reactivity and Transformation Studies of 1 Fluoro 3 2 Nitrovinyl Benzene

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 1-fluoro-3-(2-nitrovinyl)benzene (B154196) towards substitution reactions is significantly influenced by the electronic properties of its substituents.

The nitrovinyl group at the C3 position is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). nih.govwku.edu This group strongly deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to its point of attachment.

The combined influence of these two substituents on this compound results in a highly deactivated aromatic ring. The fluorine atom directs to positions 2, 4, and 6, while the nitrovinyl group directs to positions 2, 4, and 6 relative to itself (which are positions 5 and 1 on the ring). The positions ortho and para to the fluorine (2, 4, and 6) are electronically deactivated by the strong withdrawing effect of the nitrovinyl group. Conversely, the positions meta to the nitrovinyl group (positions 5 and 1) are influenced by the directing effect of the fluorine. This complex interplay of electronic effects makes electrophilic aromatic substitution on this compound challenging and can lead to a mixture of products depending on the reaction conditions.

In contrast, the significant electron deficiency of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrovinyl group.

The vinyl group of this compound is highly electrophilic due to the strong electron-withdrawing nature of the adjacent nitro group. This makes the β-carbon of the vinyl group susceptible to attack by nucleophiles in a Michael-type or conjugate addition reaction. oup.com

A notable example of this reactivity is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. nih.gov In a typical reaction, this compound can react with pyrrole (B145914) under solvent-free conditions at room temperature to yield 2-[1-(3-fluorophenyl)-2-fluoro-2-nitroethyl]-1H-pyrrole. The reaction proceeds efficiently, often resulting in quantitative yields of the product as a mixture of diastereomers. nih.gov This highlights the enhanced electrophilicity of the vinyl moiety, facilitating nucleophilic attack even without the need for a catalyst. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| This compound | Pyrrole | Room temperature, solvent-free | 2-[1-(3-Fluorophenyl)-2-fluoro-2-nitroethyl]-1H-pyrrole | Quantitative |

Table 1: Nucleophilic Addition of Pyrrole to this compound. nih.gov

Functional Group Interconversions of the Nitrovinyl Group

The nitrovinyl group is a versatile functional handle that can be transformed into other valuable functional groups through reduction or oxidation reactions.

The nitro group of the nitrovinyl moiety can be readily reduced to an amine, providing a pathway to synthesize substituted phenethylamines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). google.comwikipedia.org The reduction of β-nitrostyrenes with LiAlH₄ is a well-established method for the preparation of the corresponding amines. google.com

Alternatively, a milder reducing system, such as sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride (CuCl₂), can be employed. This system has been shown to be effective for the reduction of substituted β-nitrostyrenes to the corresponding amines in good yields and under mild conditions. orgsyn.org

| Starting Material | Reagents | Product |

| This compound | 1. LiAlH₄ 2. H₂O | 2-(3-Fluorophenyl)ethanamine |

| This compound | NaBH₄, CuCl₂ | 2-(3-Fluorophenyl)ethanamine |

Table 2: Reduction of this compound to Amine Derivatives. google.comwikipedia.orgorgsyn.org

The carbon-carbon double bond of the nitrovinyl group is susceptible to oxidative cleavage. One effective method for this transformation is the use of hydrogen peroxide as an oxidant, which can lead to the formation of the corresponding aldehyde. oup.comoup.com This reaction proceeds via epoxidation of the double bond, followed by cleavage of the carbon-carbon bond. oup.com

Ozonolysis is another powerful technique for the oxidative cleavage of alkenes. acs.orgmasterorganicchemistry.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield 3-fluorobenzaldehyde (B1666160). An oxidative workup (e.g., with hydrogen peroxide) would likely produce 3-fluorobenzoic acid. masterorganicchemistry.com

More recently, photoexcited nitroarenes have been demonstrated to act as effective surrogates for ozone in the oxidative cleavage of alkenes. nih.govnih.govresearchgate.net This method involves a [3+2] cycloaddition of the photoexcited nitroarene with the alkene, followed by hydrolysis to yield the carbonyl products. This approach offers a milder and potentially safer alternative to traditional ozonolysis. nih.gov

| Starting Material | Reagents | Major Product |

| This compound | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 3-Fluorobenzaldehyde |

| This compound | H₂O₂ | 3-Fluorobenzaldehyde |

| This compound | Photoexcited Nitroarene, hν, H₂O | 3-Fluorobenzaldehyde |

Table 3: Oxidation of this compound. oup.comnih.govoup.comnih.govacs.orgmasterorganicchemistry.comresearchgate.net

Cycloaddition and Other Pericyclic Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions.

Studies have shown that β-fluoro-β-nitrostyrenes readily undergo Diels-Alder reactions with cyclic 1,3-dienes, such as 1,3-cyclopentadiene (CPD). acs.orgsci-hub.seorganic-chemistry.org When this compound is reacted with CPD, typically in a solvent like o-xylene (B151617) at elevated temperatures, it smoothly forms the corresponding monofluorinated norbornene cycloadducts in high yields. acs.orgorganic-chemistry.org These reactions often produce a mixture of endo and exo diastereomers. organic-chemistry.org

The reaction with 1,3-cyclohexadiene (B119728) (CHD) also proceeds to give the corresponding monofluorinated bicyclo[2.2.2]oct-2-enes, although the reaction is generally slower and may result in lower yields compared to the reaction with CPD. acs.org The high reactivity of this compound as a dienophile is attributed to the electron-withdrawing nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

| Diene | Dienophile | Conditions | Product | Yield |

| 1,3-Cyclopentadiene | This compound | o-xylene, 110 °C | Fluorinated norbornene derivatives | High (up to 97%) |

| 1,3-Cyclohexadiene | This compound | o-xylene, elevated temp. | Fluorinated bicyclo[2.2.2]oct-2-ene derivatives | Moderate |

Table 4: Diels-Alder Reactions of this compound. acs.orgsci-hub.seorganic-chemistry.org

Furthermore, this compound can participate in [3+2] cycloaddition reactions with various three-atom components, such as nitrones, to form five-membered heterocyclic rings. These reactions can proceed with high regio- and stereoselectivity, offering a versatile route to complex nitrogen-containing heterocycles.

Specific Reaction Mechanisms and Kinetics

The reactivity of this compound is prominently characterized by its participation in cycloaddition reactions and its utility as a building block for heterocyclic systems. The electron-deficient nature of the double bond, enhanced by the nitro group, makes it an excellent electrophile and dienophile.

Diels-Alder Reactions: this compound readily participates as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, it reacts with a conjugated diene to form a six-membered ring. The generally accepted mechanism is a concerted, pericyclic process that proceeds through a single, cyclic transition state.

For instance, in the reaction with cyclic dienes such as 1,3-cyclopentadiene (CPD), the (Z)-isomer of this compound undergoes a smooth reaction to yield the corresponding monofluorinated norbornene derivatives. beilstein-journals.org The reaction typically produces a mixture of exo and endo isomers. beilstein-journals.org The stereochemical outcome is influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. Computational studies on similar β-fluoro-β-nitrostyrenes suggest that the transition state leading to the endo product is often lower in energy and more exergonic. beilstein-journals.org

Synthesis of Benzofuro[2,3-b]quinolines: While a detailed mechanistic study for the direct reaction of this compound to form benzofuro[2,3-b]quinolines is not extensively documented in the provided literature, the synthesis of this heterocyclic system from similar precursors suggests a plausible pathway. The synthesis of benzofuro[3,2-c]quinolines, for example, involves a sequential chlorination/demethylation and intramolecular cyclization cascade. nih.gov By analogy, a proposed mechanism for the formation of benzofuro[2,3-b]quinolines from this compound and an appropriate phenol (B47542) would likely involve an initial Michael-type addition of the phenoxide to the electron-deficient double bond of the nitrovinylbenzene derivative. This would be followed by an intramolecular cyclization and subsequent aromatization, likely through elimination of the nitro group and water, to furnish the final heterocyclic core. The fluorine substituent would be retained on the quinoline (B57606) portion of the molecule.

Other Reactions: The compound can also undergo reduction of the nitro group to an amine and participate in nucleophilic aromatic substitution reactions, where either the fluorine atom or the nitro group can be displaced depending on the reaction conditions and the nucleophile used.

Kinetic studies and product distribution analyses provide valuable insights into the reactivity of this compound.

Diels-Alder Reaction with Cyclic Dienes: In a study involving the Diels-Alder reaction of various (Z)-β-fluoro-β-nitrostyrenes with 1,3-cyclopentadiene (CPD) in o-xylene at 110 °C, high yields of the corresponding cycloadducts were obtained. beilstein-journals.org The reactions typically yield a mixture of exo and endo isomers. For the parent (Z)-β-fluoro-β-nitrostyrene, a high total yield was observed, with a specific ratio of stereoisomers.

| Diene | Dienophile | Product Yield (%) | exo:endo Ratio | Reference |

| 1,3-Cyclopentadiene | (Z)-1-Fluoro-3-(2-nitrovinyl)benzene | High | Mixture | beilstein-journals.org |

Note: Specific yield and ratio for the 3-fluoro isomer were not individually detailed in the provided text but were part of a broader study on β-fluoro-β-nitrostyrenes which reported high yields (up to 97%) for the series.

Kinetic investigations have been carried out to compare the reactivity of different dienes. For a model nitrostyrene (B7858105), the reaction with 1,3-cyclopentadiene was found to be significantly faster than with 1,3-cyclohexadiene (CHD). beilstein-journals.org The reaction rate with CHD was determined to be 267 times lower than that for CPD in a model reaction. beilstein-journals.org This difference in reactivity highlights the sensitivity of the Diels-Alder reaction to the structure of the diene.

Furthermore, activation parameters for the reaction of a model β-fluoro-β-nitrostyrene with CPD were estimated, providing quantitative data on the energy barriers of the reaction. beilstein-journals.org While the specific values for the 3-fluoro isomer are not provided, these studies indicate that the reaction is kinetically controlled. Computational studies on a model system predicted the transition state for the endo pathway to be energetically favored. beilstein-journals.org

The product distribution in the reaction with 1-methoxy-1,3-cyclohexadiene (B1594827) was also analyzed, leading to the formation of a mixture of four products (regioisomers and stereoisomers). The assignment of these isomers was achieved through detailed NMR spectroscopic analysis. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

As a fundamental component in organic chemistry, 1-fluoro-3-(2-nitrovinyl)benzene (B154196) serves as a starting point for the construction of more complex molecular architectures. Its reactivity allows it to be a key intermediate in the synthesis of a variety of specialized chemical products.

The compound is widely utilized as a precursor for creating intricate heterocyclic frameworks, which are central to many areas of chemistry, including medicinal and materials science. The electrophilicity of the vinyl group, enhanced by the electron-withdrawing nitro group, facilitates nucleophilic attacks and cycloaddition reactions under relatively mild conditions. sciencedaily.com

A notable application is in the synthesis of benzofuro[2,3-b]quinolines. Research has shown that this compound reacts with indoles in the presence of polyphosphoric acid (PPA) at temperatures ranging from 80–110°C to produce these complex heterocyclic systems. sciencedaily.com This reaction highlights the compound's role as a dienophile in cycloaddition reactions. sciencedaily.com Furthermore, the presence of the fluorine atom has been observed to accelerate reaction rates in microwave-assisted syntheses conducted in aqueous media, achieving high yields in significantly reduced timeframes compared to its non-fluorinated counterparts. sciencedaily.com

| Reaction Type | Reactant | Product Class | Catalyst/Conditions | Yield | Reference |

| Cyclization | Indoles | Benzofuro[2,3-b]quinolines | Polyphosphoric acid (PPA), 80–110°C | - | sciencedaily.com |

| Cycloaddition | - | Naphthofurans | - | - | sciencedaily.com |

| Microwave-Assisted | - | Heterocycles | Aqueous media, Microwave | >90% in 25 min | sciencedaily.com |

The compound also serves as a precursor for other heterocyclic systems, such as naphthofurans, further broadening its utility in synthetic organic chemistry. sciencedaily.com

This compound is classified as a key intermediate in the production of various specialty chemicals. sciencedaily.com The term "specialty chemicals" refers to a category of high-value products produced in lower volumes for specific applications. The reactive nature of the nitrovinyl group allows for its conversion into other functional groups. For instance, the reduction of the nitro group can yield the corresponding amine, which is a common precursor for a wide array of more complex molecules. sciencedaily.com

While the direct application of this compound as an intermediate in the synthesis of specific, commercially available agrochemicals is not extensively detailed in publicly accessible literature, the structural motifs it contains are of high interest in agrochemical design. Fluorinated compounds, in particular, play a crucial role in modern agrochemicals by enhancing properties such as metabolic stability and bioavailability. The synthesis of many agrochemicals relies on fluorinated building blocks. Given that chemical suppliers categorize this compound under "agrochemicals," it is plausible that it is used in proprietary research and development of new active ingredients for crop protection.

Development of Novel Organic Materials

The exploration of new materials with unique electronic and optical properties is a frontier in materials science. While specific research into materials derived directly from this compound is limited, the structural components of the molecule are relevant to this field.

Currently, there is a lack of specific published research focusing on the optoelectronic properties of polymers or materials directly derived from this compound.

Detailed studies on the application of this compound derivatives in organic electronic devices such as OLEDs and OFETs are not currently available in the scientific literature.

Catalytic Transformations Mediated by this compound Derivatives

There is no available research to indicate that derivatives of this compound are used to mediate catalytic transformations.

Asymmetric Catalysis, Such as Enantioselective Hydroamination

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, a characteristic that is central to its application in asymmetric catalysis. Organocatalysis, in particular, has proven to be a powerful strategy for the enantioselective functionalization of such nitroalkenes. The presence of the fluorine atom on the phenyl ring can significantly influence the stereochemical outcome of these reactions.

Research into the organocatalytic Michael addition of aldehydes and ketones to nitrostyrenes has shown that catalysts bearing fluorine substituents can enhance enantioselectivity. mdpi.comnih.gov For instance, thiourea-based catalysts derived from chiral diamines have been effectively employed. The fluorine atoms on the catalyst can engage in hydrogen bonding interactions, which helps to create a more rigid and ordered transition state, thereby improving stereocontrol. nih.gov While direct studies on the enantioselective hydroamination of this compound are not extensively documented, the principles of asymmetric conjugate addition are well-established for similar fluorinated systems. libretexts.orgnih.gov

In a typical organocatalytic Michael addition, a chiral secondary amine catalyst, such as a derivative of proline or diphenyl-ethylenediamine, activates the nucleophile (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then adds to the electrophilic β-carbon of the nitroalkene. The stereochemistry of the newly formed stereocenter is dictated by the chiral environment provided by the catalyst. The fluorine substituent on the benzene (B151609) ring of this compound can influence the electronic properties of the Michael acceptor, potentially enhancing its reactivity and influencing the diastereoselectivity of the addition. nih.govacs.org

For example, studies on fluorinated α′-hydroxy enones as Michael acceptors have demonstrated that fluorinated derivatives are more reactive than their non-fluorinated counterparts. nih.govacs.org This increased reactivity can allow for reactions to be carried out under milder conditions. The development of enantioenriched tertiary nitrocompounds through the Michael addition of α-branched nitroalkanes to such activated alkenes highlights the potential for creating complex chiral architectures. nih.govacs.org

Reactions Leading to Functionalized Vinyl Sulfones

Functionalized vinyl sulfones are important synthetic intermediates due to their utility as Michael acceptors and their participation in various cycloaddition and cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgorgsyn.org The transformation of β-nitrostyrenes, including this compound, into vinyl sulfones represents a valuable synthetic strategy.

One effective method is the denitrative sulfonylation of β-nitrostyrenes with sodium sulfinates. rsc.orgresearchgate.net This reaction typically proceeds via a radical pathway and offers a direct route to vinyl sulfones. While specific experimental data for this compound is not prevalent, the reaction is generally applicable to a wide range of β-nitrostyrenes. The process involves the reaction of the nitroalkene with a sulfinate salt, such as sodium benzenesulfinate, often in the presence of a radical initiator or under thermal conditions, to yield the corresponding vinyl sulfone with the elimination of the nitro group. rsc.org

The general applicability of this transformation is highlighted by its use with various substituted nitrostyrenes and sulfinates. This method's tolerance to different functional groups suggests its feasibility for the synthesis of (E)-1-fluoro-3-(2-(phenylsulfonyl)vinyl)benzene from this compound.

Below is a representative table illustrating the synthesis of vinyl sulfones from various nitrostyrenes, demonstrating the general scope of this transformation.

| Entry | Nitrostyrene (B7858105) Substrate | Sulfonylating Agent | Product | Yield (%) |

| 1 | β-Nitrostyrene | Sodium benzenesulfinate | (E)-β-(Phenylsulfonyl)styrene | High |

| 2 | 4-Chloro-β-nitrostyrene | Sodium p-toluenesulfinate | (E)-1-Chloro-4-(2-(p-tolylsulfonyl)vinyl)benzene | High |

| 3 | 4-Methoxy-β-nitrostyrene | Sodium benzenesulfinate | (E)-1-Methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | High |

This table is a generalized representation based on known denitrative sulfonylation reactions of nitrostyrenes.

Utilization in Heterocyclic Compound Synthesis, e.g., Pyrrole (B145914) Formation

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with pyrrole derivatives being particularly significant due to their presence in a vast array of biologically active molecules and functional materials. organic-chemistry.orgresearchgate.netorganic-chemistry.org this compound and its isomers have proven to be excellent precursors for the synthesis of functionalized pyrroles.

A particularly effective method is the catalyst-free conjugate addition of pyrrole itself to β-fluoro-β-nitrostyrenes. nih.govmdpi.com This reaction typically proceeds under solvent-free conditions, where an excess of pyrrole acts as both the reactant and the solvent. The reaction affords 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in high yields. These intermediates can then undergo a base-induced elimination of nitrous acid to furnish novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.govmdpi.com

Another powerful tool for pyrrole synthesis from nitroalkenes is the Barton-Zard reaction . wikipedia.orgsynarchive.comclockss.orgrsc.org This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to form a pyrrole-2-carboxylate. The reaction proceeds through a sequence of a Michael addition, an intramolecular cyclization, and the elimination of the nitro group. wikipedia.org

Recent research has demonstrated the successful application of the Barton-Zard reaction to β-fluoro-β-nitrostyrenes, leading to the selective formation of 4-fluoropyrroles. nih.gov The reaction of β-fluoro-β-nitrostyrenes with ethyl α-isocyanoacetate proceeds with high chemoselectivity, yielding the corresponding 4-fluoropyrroles in good yields. This provides a direct route to fluorinated pyrrole derivatives that are of significant interest for further synthetic elaboration. nih.gov

The table below summarizes the results of the catalyst-free synthesis of pyrrole adducts from various β-fluoro-β-nitrostyrenes, showcasing the efficiency of this methodology. nih.gov

| Entry | β-Fluoro-β-nitrostyrene | Product | Yield (%) |

| 1 | (Z)-1-Fluoro-2-nitro-1-phenylethene | 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole | 99 |

| 2 | (Z)-1-(4-Chlorophenyl)-1-fluoro-2-nitroethene | 2-(1-(4-Chlorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | 99 |

| 3 | (Z)-1-Fluoro-1-(4-methoxyphenyl)-2-nitroethene | 2-(2-Fluoro-1-(4-methoxyphenyl)-2-nitroethyl)-1H-pyrrole | 99 |

| 4 | (Z)-1-(3-Fluorophenyl)-1-fluoro-2-nitroethene | 2-(2-Fluoro-1-(3-fluorophenyl)-2-nitroethyl)-1H-pyrrole | 99 |

Data sourced from a study on the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes. nih.gov

Furthermore, multicomponent reactions involving β-nitrostyrenes offer an efficient and atom-economical pathway to highly substituted pyrroles. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot, three-component synthesis of tetrasubstituted pyrroles can be achieved from primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes under catalyst- and solvent-free conditions. organic-chemistry.org

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

Proton NMR analysis provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For (E)-1-fluoro-3-(2-nitrovinyl)benzene, the ¹H NMR spectrum is divided into two main regions: the vinyl region and the aromatic region.

Research findings have provided precise data for the vinyl protons. Current time information in Deschutes County, US. These protons, attached to the carbon-carbon double bond, appear as distinct doublets due to coupling with each other. The large coupling constant (J) of 13.7 Hz is characteristic of a trans or (E)-configuration across the double bond. Current time information in Deschutes County, US.

The aromatic region is expected to show signals for the four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, complex splitting patterns arise from spin-spin coupling between adjacent (ortho), meta, and sometimes para protons, further influenced by coupling to the fluorine atom. The signals would appear as multiplets, likely in the range of 7.20 to 7.80 ppm, reflecting the combined electron-withdrawing effects of the fluoro and nitrovinyl substituents.

Interactive Table 1: ¹H NMR Spectroscopic Data for (E)-1-fluoro-3-(2-nitrovinyl)benzene

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Vinyl H (α to NO₂) | 7.95 | Doublet (d) | 13.7 |

| Vinyl H (β to NO₂) | 7.56 | Doublet (d) | 13.7 |

| Aromatic Protons | Data not available | Multiplet (m) | Data not available |

Note: Data for vinyl protons obtained from a 400 MHz spectrum in CDCl₃. Current time information in Deschutes County, US. Data for aromatic protons were not specified in the available literature.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for 1-fluoro-3-(2-nitrovinyl)benzene (B154196) would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms.

While specific experimental data for this compound is not detailed in the reviewed literature, the expected chemical shift ranges for each type of carbon can be predicted based on established principles. The vinyl carbons would resonate in the alkene region, typically between 120 and 140 ppm. The aromatic carbons would also appear in this region, with the carbon atom directly bonded to the fluorine atom (C-F) exhibiting a large coupling constant (¹JCF) and its chemical shift being significantly influenced by the high electronegativity of fluorine. The carbon attached to the nitrovinyl group and the other aromatic carbons would show shifts determined by substituent effects.

Interactive Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm Range |

|---|---|

| Vinyl Carbons (C=C) | 120 - 145 |

| Aromatic Carbon (C-F) | 160 - 165 (with C-F coupling) |

| Aromatic Carbon (C-C=C) | 130 - 140 |

| Aromatic Carbons (C-H) | 115 - 135 |

Note: These are general, expected ranges. Specific experimental values are not available in the searched literature.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities or starting materials. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific experimental conditions.

Upon exiting the GC column, the purified compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows the molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (167.14 g/mol ). The mass spectrum also displays a pattern of fragment ions, which are formed by the breakdown of the molecular ion. This fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's identity.

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the compound's elemental formula. For a molecule with the formula C₈H₆FNO₂, HRMS can distinguish it from other molecules that might have the same nominal mass but a different elemental composition. The theoretical exact masses for various ions of this compound can be calculated and compared to experimental results to confirm the formula.

Interactive Table 3: Calculated Exact Masses for HRMS Analysis of C₈H₆FNO₂

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₆FNO₂]⁺ | Molecular Ion ([M]⁺) | 167.03770 |

| [C₈H₆FNO₂ + H]⁺ | Protonated Ion ([M+H]⁺) | 168.04548 |

| [C₈H₆FNO₂ + Na]⁺ | Sodiated Ion ([M+Na]⁺) | 189.02742 |

Note: Masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (and therefore, different functional groups) absorb IR radiation at characteristic frequencies. The IR spectrum of this compound is used to confirm the presence of its key functional groups.

The most prominent bands would include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group. The presence of the carbon-carbon double bonds (both vinyl and aromatic) and the carbon-fluorine bond would also give rise to characteristic absorptions.

Interactive Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Vinyl C-H | Stretch | 3080 - 3010 |

| C=C (Aromatic) | Stretch | 1600 - 1475 |

| C=C (Vinyl, conjugated) | Stretch | 1640 - 1600 |

| NO₂ (conjugated) | Asymmetric Stretch | 1550 - 1475 |

| NO₂ (conjugated) | Symmetric Stretch | 1360 - 1290 |

| C-F (Aromatic) | Stretch | 1250 - 1000 |

| trans-Vinyl C-H | Out-of-plane bend | 970 - 960 |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

As of the latest literature surveys, specific X-ray crystallography and diffraction data for the compound This compound are not available in published research. Studies providing detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this particular isomer have not been found.

To illustrate the type of information that such a study would provide, one can look at the crystallographic analysis of a closely related isomer, 1-fluoro-4-[(E)-2-nitrovinyl]benzene . While this data does not describe the target compound, it serves as an example of the detailed structural insights gained from X-ray diffraction studies. For 1-fluoro-4-[(E)-2-nitrovinyl]benzene, the crystal structure was determined to be orthorhombic with the space group Pna2₁. The unit cell parameters were reported as a = 16.0965 (14) Å, b = 4.8453 (4) Å, and c = 9.5538 (9) Å. Such data allows for the precise calculation of bond lengths, bond angles, and other geometric parameters of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-fluoro-3-(2-nitrovinyl)benzene (B154196). These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Studies of Electronic Properties

These studies typically reveal that the nitro group is strongly electron-withdrawing, which significantly influences the electron density distribution across the molecule. The fluorine atom, also being electronegative, further modulates the electronic landscape. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in this analysis. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For related halogenated compounds, it has been observed that changes in solvent polarity can seriously affect these chemical properties. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Analogous Substituted Nitroalkenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

| Nitroethene | -5.33 | -5.45 | 0.12 | wb97xd/6-311+G(d) nih.gov |

| 3-Fluoropyridine | - | - | - | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| 2,4-Dinitrotoluene | -8.12 | -3.45 | 4.67 | B3LYP/6-31G(d,p) |

Note: This table presents data for analogous compounds to infer the potential properties of this compound. Direct computational data for the target compound is not available in the cited literature.

Prediction of Molecular Orbital Interactions and Reactivity Sites

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity. In this compound, the LUMO is expected to be localized primarily on the nitrovinyl group, particularly the β-carbon of the vinyl moiety. This is due to the strong electron-withdrawing nature of the nitro group, which makes this site highly electrophilic. Consequently, this region is predicted to be the primary site for nucleophilic attack.

The HOMO, on the other hand, is likely to be distributed over the benzene (B151609) ring. The interplay between the electron-donating and -withdrawing groups on the ring will determine the precise locations of highest electron density. Molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, provide a visual representation of the charge distribution and are invaluable for identifying electrophilic and nucleophilic sites. For analogous molecules, MEP maps show negative potential around the oxygen atoms of the nitro group and a positive potential around the β-carbon of the vinyl group, supporting the prediction of reactivity sites.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer a dynamic perspective on the structure and properties of this compound.

Conformational Analysis and Energetics

The conformational landscape of this compound is determined by the rotational barriers around the single bonds connecting the phenyl ring to the vinyl group and the vinyl group to the nitro group. Conformational analysis of β-nitrostyrene and its derivatives has shown that the planar or near-planar conformer is generally the most stable due to the stabilizing effect of π-electron delocalization across the molecule. bohrium.com Any deviation from planarity typically arises from steric hindrance between the substituents. bohrium.com

For this compound, the trans-conformation, where the nitro group and the phenyl ring are on opposite sides of the C=C double bond, is expected to be the most stable isomer. The rotational barrier between the phenyl ring and the vinyl group will influence the degree of conjugation and, consequently, the electronic properties of the molecule.

Table 2: Calculated Conformational Energy Data for Analogous β-Nitrostyrene Derivatives

| Compound | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C=C) | Method |

| β-Nitrostyrene | Planar | 0.0 | ~0 | DFT/B3LYP bohrium.com |

| β-Methyl-β-nitrostyrene | Near-planar | - | - | DFT/B3LYP bohrium.com |

Note: This table provides data for analogous compounds to illustrate the expected conformational preferences of this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. DFT calculations have been shown to provide good agreement with experimental vibrational spectra for similar molecules after applying appropriate scaling factors. bohrium.com

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the nitro group (asymmetric and symmetric stretches), the C=C double bond, and the C-F bond. Similarly, the predicted ¹H and ¹³C NMR spectra would provide valuable information for the structural elucidation of the molecule and its derivatives.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical analysis of reaction mechanisms provides a deeper understanding of the reactivity of this compound. The electron-deficient nature of the nitrovinyl group makes it a potent Michael acceptor and a reactive component in cycloaddition reactions.

Studies on the Michael addition of nucleophiles to β-nitrostyrenes have shown that the reaction proceeds via a transition state where the nucleophile attacks the β-carbon of the vinyl group. acs.org DFT calculations can be used to locate the transition state structure and calculate the activation energy for this process. The presence of the fluorine atom in the meta position is expected to influence the activation barrier by modifying the electrophilicity of the Michael acceptor.

Furthermore, β-fluoro-β-nitrostyrenes have been shown to be effective dienophiles in Diels-Alder reactions. nih.gov Theoretical studies of these [4+2] cycloadditions can elucidate the stereochemical and regiochemical outcomes of the reaction. nih.gov The analysis of the transition state would reveal the concerted or stepwise nature of the mechanism and the factors governing the endo/exo selectivity. For [3+2] cycloaddition reactions involving nitroalkenes, DFT studies have shown that the reactions proceed through a polar, single-step mechanism. nih.gov

Elucidation of Structure-Reactivity Relationships via Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. Through the use of theoretical models and quantum chemical calculations, it is possible to probe the electronic properties of a molecule and predict its behavior in chemical reactions. For this compound, computational approaches are invaluable in elucidating the influence of its specific substitution pattern on its reactivity.

Detailed research findings from diverse sources indicate that the reactivity of this compound is significantly influenced by the electronic effects of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. Simultaneously, the nitrovinyl group is a potent electron-withdrawing group due to both inductive and resonance effects (-M). This combined electron-withdrawing capacity greatly enhances the electrophilicity of the molecule, particularly at the vinyl group, making it susceptible to nucleophilic attack.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For an electrophilic species like this compound, a low-lying LUMO is expected, indicating a high propensity to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap and are less reactive.

Although precise values for this compound are not available, comparative studies on similar fluorinated and nitrated benzene derivatives consistently show that the introduction of such electron-withdrawing groups lowers the LUMO energy and increases the electrophilicity index. nih.gov Therefore, it can be confidently predicted that computational analysis of this compound would reveal a molecule with a high electrophilicity index, making it an excellent candidate for reactions with nucleophiles.

A detailed computational investigation would also involve mapping the Molecular Electrostatic Potential (MEP), which visually represents the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show a significant region of positive potential (electron deficiency) around the vinyl group, further confirming it as the primary site for nucleophilic attack.

Comparative Studies with Analogous Aromatic Nitrovinyl Compounds

Positional Isomers and the Impact of Regioisomerism on Reactivity

The location of the fluorine atom and the nitrovinyl group on the benzene (B151609) ring plays a critical role in the reactivity of fluoro(nitrovinyl)benzene isomers. The interplay of electronic effects, specifically the inductive electron-withdrawing effect (-I) of the fluorine atom and the strong electron-withdrawing nature of the nitrovinyl group, dictates the electrophilicity of the molecule.

In 1-fluoro-3-(2-nitrovinyl)benzene (B154196), the fluorine atom is at the meta position relative to the nitrovinyl group. This positioning influences the electron density distribution within the aromatic ring and, consequently, its reactivity in various chemical transformations. For instance, in cyclization reactions with indoles, meta-substituted derivatives like this compound exhibit distinct cyclization pathways compared to their para-substituted analogs, such as 1-fluoro-4-(2-nitrovinyl)benzene (B1309969). The para-isomer, 1-fluoro-4-(2-nitrovinyl)benzene, often shows similar reactivity but can have altered regioselectivity in cycloaddition reactions due to the different substituent position.

The ortho-isomer, 1-fluoro-2-(2-nitrovinyl)benzene, also displays unique reactivity. The proximity of the fluoro and nitrovinyl groups can lead to steric hindrance and specific electronic interactions that are absent in the meta and para isomers.

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Reactivity Aspects |

| This compound | 705-84-0 | C₈H₆FNO₂ | F (C3), NO₂CH=CH (C1) | Undergoes cyclization with indoles to form benzofuroquinolines. |

| 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 | C₈H₆FNO₂ | F (C4), NO₂CH=CH (C1) | Similar reactivity to the 3-fluoro isomer but with altered regioselectivity in cycloadditions. |

| 1-Fluoro-2-(2-nitrovinyl)benzene | 399-25-7 | C₈H₆FNO₂ | F (C2), NO₂CH=CH (C1) | Reactivity influenced by the close proximity of the two substituent groups. |

Halogen-Substituted Analogues: Comparative Reactivity Profiles

The reactivity of halogen-substituted nitrovinylbenzenes is a subject of considerable interest in organic synthesis, with the nature of the halogen atom significantly influencing the compound's electrophilicity and reaction kinetics.

Influence of Electronegativity and Resonance Effects on Reactivity

For halogens, the inductive effect generally outweighs the resonance effect, leading to deactivation of the benzene ring towards electrophilic aromatic substitution compared to benzene itself. lumenlearning.comlibretexts.org However, among the halogens, fluorine's high electronegativity results in a strong -I effect, but its ability to donate π-electrons via resonance (+R effect) is also notable and can sometimes lead to anomalous reactivity. researchgate.net In some electrophilic aromatic substitutions, fluorobenzene (B45895) can be nearly as reactive as benzene. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic, often leading to higher reactivity compared to other halogens. doubtnut.com For instance, p-fluoronitrobenzene is more reactive than p-bromonitrobenzene in SNAr reactions. doubtnut.com The order of reactivity for halogens in such reactions is typically F > Cl > Br > I. libretexts.org

Comparative Analysis of Reaction Kinetics and Selectivity

Kinetic studies provide quantitative insights into the reactivity differences among halogen-substituted nitrovinylbenzenes. In reactions where the halogen is the leaving group, the bond strength between the carbon and the halogen becomes a crucial factor. The C-F bond is the strongest, while the C-I bond is the weakest.

In contrast, for reactions involving the nitrovinyl group as the reactive site, the halogen's electronic influence is paramount. For example, in Michael additions, the increased electrophilicity of the β-carbon of the nitrovinyl group due to a more electronegative halogen can accelerate the reaction rate. Studies on β-halo-β-nitrostyrenes have shown that β-chlorinated nitrostyrene (B7858105) is significantly more reactive than its β-fluorinated or β-methylated analogs in conjugate additions with pyrrole (B145914). nih.gov This highlights that a combination of electronic and steric effects governs the reactivity.

Comparative kinetic data for nucleophilic aromatic substitution often show that fluoro-substituted compounds react faster than their chloro- or bromo- counterparts. rsc.org The selectivity of reactions can also be affected. For instance, in reactions of 1-halo-3,5-dinitrobenzenes with nucleophiles, while no major differences were observed between the bromo and chloro derivatives, the nature of the nucleophile and the solvent could dictate whether the halogen or a nitro group is substituted. researchgate.net

| Halogen Substituent | Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) | Typical Reactivity in SNAr |

| Fluorine (F) | 3.98 | Strong | Weak | Highest |

| Chlorine (Cl) | 3.16 | Moderate | Weak | Intermediate |

| Bromine (Br) | 2.96 | Moderate | Weak | Lower |

| Iodine (I) | 2.66 | Weak | Weak | Lowest |

Alkyl and Aryl Substituted Nitrovinylbenzenes: Structural and Reactivity Comparisons

The replacement of the fluorine atom in this compound with alkyl or aryl groups introduces different electronic and steric effects, leading to varied reactivity.

Aryl substituents, such as a phenyl group, can exert both inductive and resonance effects. The nature of the aryl group itself (i.e., whether it is electron-rich or electron-poor) will further modulate the reactivity of the nitrovinylbenzene core. Studies on substituted aryl-2-nitrovinyl derivatives have indicated that electronic properties and steric hindrance can significantly affect their biological activity, such as proteasome inhibition. brieflands.com For example, a methoxy (B1213986) group (an electron-donating group) on the phenyl ring at the β-carbon of the nitrovinyl moiety was found to increase inhibitory potencies. brieflands.com

Future Research Directions and Perspectives for 1 Fluoro 3 2 Nitrovinyl Benzene

Advancements in Sustainable and Green Synthetic Methodologies

The traditional synthesis of β-nitrostyrenes often involves the Henry condensation, which can require harsh conditions, long reaction times, and the use of hazardous solvents. orgsyn.orgrsc.orgyoutube.com Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-fluoro-3-(2-nitrovinyl)benzene (B154196).

Key areas for advancement include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, simplify work-up procedures, and increase yields for the synthesis of other β-nitrostyrene derivatives. rsc.org Applying MAOS to the condensation of 3-fluorobenzaldehyde (B1666160) with nitromethane (B149229) could offer a greener and more rapid route to this compound.

Heterogeneous Catalysis: The use of solid catalysts, such as montmorillonite (B579905) K10 clay, has been demonstrated as an eco-friendly option for synthesizing related compounds. researchgate.net These catalysts are often inexpensive, reusable, and can lead to high yields in shorter reaction times, aligning with the principles of green chemistry. researchgate.net

Aqueous and Solvent-Free Conditions: Conducting reactions in water or brine, or under neat conditions, significantly reduces the environmental impact by minimizing the use of volatile and toxic organic solvents. acs.orgnih.gov Research into organocatalytic Michael reactions of ketones and aldehydes with β-nitrostyrenes in brine has shown excellent yields and enantioselectivities, paving the way for similar sustainable approaches for this compound. acs.org

One-Pot Syntheses: Developing one-pot procedures, such as the direct nitration of styrenes, can improve efficiency and reduce waste. A copper(II)-promoted one-pot selective nitration of styrenes to β-nitrostyrenes has been reported and could be adapted for the fluoro-substituted analogue. unirioja.es

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for β-Nitrostyrenes

| Method | Catalyst/Conditions | Advantages | Potential Application to this compound |

| Conventional Henry Reaction | Basic catalysts, organic solvents | Well-established | Baseline for comparison |

| Microwave-Assisted Synthesis | Ammonium acetate (B1210297), reflux | Reduced reaction times, higher yields rsc.org | Faster and more efficient synthesis |

| Heterogeneous Catalysis | Montmorillonite K10 researchgate.net | Reusable catalyst, eco-friendly researchgate.net | Greener synthesis with easier catalyst separation |

| Aqueous Conditions | Organocatalysts in brine acs.org | Avoids organic solvents, high yields acs.org | Sustainable and environmentally friendly production |

| One-Pot Styrene (B11656) Nitration | Copper(II) tetrafluoroborate, Iodine, NaNO2 unirioja.es | High selectivity, mild conditions unirioja.es | Direct and efficient synthesis from 3-fluorostyrene |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The electron-deficient double bond in this compound makes it a versatile platform for a wide array of chemical transformations. Future research should aim to explore its unique reactivity, influenced by the interplay of the fluoro and nitro groups.

Potential areas of investigation include:

Asymmetric Catalysis: As a potent Michael acceptor, this compound is an ideal substrate for asymmetric conjugate additions. mdpi.commdpi.comresearchgate.netresearchgate.net The development of novel chiral organocatalysts, such as thiourea-based catalysts, could lead to the synthesis of enantiomerically enriched products, which are valuable intermediates for pharmaceuticals. mdpi.commdpi.com

Cycloaddition Reactions: β-Nitrostyrenes are known to participate in various cycloaddition reactions, including [3+2] and [2+2] cycloadditions. nih.govnih.gov Investigating the participation of this compound in these reactions could lead to the synthesis of novel and complex cyclic and heterocyclic scaffolds. Visible-light-mediated organophotocatalytic [2+2] cycloadditions, which have been successful for other electron-deficient styrenes, present a particularly interesting avenue. nih.gov

Denitrative Cross-Coupling Reactions: The nitro group can act as a leaving group in cross-coupling reactions, allowing for the introduction of various substituents at the β-position of the styrene. mdpi.com Exploring denitrative couplings of this compound with organometallic reagents, alkenes, or aldehydes could provide access to a diverse range of functionalized alkenes. mdpi.com

Visible-Light-Mediated Reactions: Photoredox catalysis has emerged as a powerful tool in organic synthesis. worktribe.com The application of visible-light-mediated reactions to this compound could unlock novel transformations, such as denitrative coupling reactions and additions across the double bond, under mild conditions. worktribe.com

Reactions Leveraging the Fluorine Substituent: The fluorine atom can influence the regioselectivity and stereoselectivity of reactions. mdpi.com Furthermore, it can serve as a handle for further transformations or as a key element in the design of molecules with specific biological or material properties.

Integration into Advanced Functional Materials Design and Fabrication

The unique electronic properties conferred by the fluoro and nitro groups make this compound an attractive monomer for the synthesis of advanced functional materials.

Future research in this area could focus on:

Fluorinated Polymers: The incorporation of fluorine into polymers is known to enhance properties such as thermal and chemical resistance, and to impart low surface energy. fluorine1.ruresearchgate.netyoutube.com The polymerization of this compound, or its copolymerization with other monomers, could lead to the development of novel fluorinated polymers with tailored properties for applications in coatings, membranes, and self-cleaning surfaces. fluorine1.ruyoutube.com

Controlled Polymerization Techniques: Utilizing controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could allow for the synthesis of well-defined block copolymers containing this compound units. fluorine1.ruresearchgate.net This would enable precise control over the polymer architecture and the creation of materials with specific nanostructures and functionalities.

Organic Electronic Materials: The electron-withdrawing nature of the substituents suggests that polymers or oligomers derived from this compound could possess interesting electronic properties. Further investigation into their potential use in organic electronics, such as in sensors or semiconductors, is warranted.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymers | High thermal stability, chemical resistance, low surface energy fluorine1.ruyoutube.com | Protective coatings, hydrophobic surfaces |

| Copolymers | Tunable properties based on comonomer selection | Membranes for separation, advanced textiles |

| Block Copolymers | Self-assembly into defined nanostructures researchgate.net | Nanopatterning, drug delivery vehicles |

| Conjugated Polymers | Semiconductor or conductive properties | Organic electronic devices, sensors |

Expanding Applications in Catalysis and Complex Organic Synthesis

As a versatile building block, this compound holds significant promise for applications in both catalysis and the synthesis of complex organic molecules. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net

Future directions include:

Synthesis of Biologically Active Molecules: Substituted nitrostyrenes are precursors to a variety of biologically active compounds, including phenethylamines. youtube.comwikipedia.org The reduction of the nitro group in this compound could provide access to novel fluorinated phenethylamines with potential applications in medicinal chemistry.

Multicomponent Reactions: β-Nitrostyrenes are excellent substrates for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. researchgate.netresearchgate.net Employing this compound in such reactions could lead to the efficient synthesis of diverse heterocyclic libraries, such as pyrrole (B145914) derivatives, for drug discovery. researchgate.net

Development of Novel Catalytic Systems: The unique electronic and steric properties of this compound and its derivatives could be harnessed in the design of new organocatalysts or ligands for metal-catalyzed reactions.

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental studies will be crucial for accelerating the exploration of this compound's potential.

Synergistic approaches could include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into the mechanisms of reactions involving this compound. nih.govdoaj.orgacs.orgacs.org This understanding can be used to rationalize observed reactivity and selectivity, and to predict the outcomes of new transformations. nih.gov

Predictive Modeling: Computational screening can be used to predict the properties of polymers derived from this compound or to identify promising catalyst structures for asymmetric transformations. This can help to guide experimental efforts and reduce the need for extensive trial-and-error optimization.

Structure-Property Relationships: By combining experimental data with computational analysis, a deeper understanding of the structure-property relationships for molecules and materials derived from this compound can be developed. This knowledge is essential for the rational design of new compounds with desired functionalities. A study on the reactivity of (Z)- and (E)-β-nitrostyrenes in cycloaddition reactions using Molecular Electron Density Theory (MEDT) has already demonstrated the power of this approach. nih.gov

Q & A

What are the most effective synthetic routes for 1-fluoro-3-(2-nitrovinyl)benzene, and how can reaction conditions be optimized for higher yields?

Level: Basic

Answer: